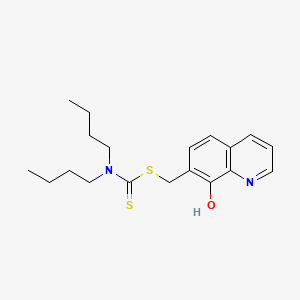

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate

Description

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is an organic compound combining a dibutyldithiocarbamate moiety with a hydroxyquinoline-derived group. The dibutyldithiocarbamate functional group (–S$2$CN(C$4$H$9$)$2$) is known for its metal-chelating properties and applications in polymer stabilization, agrochemicals, and pharmaceuticals .

Structure

3D Structure

Properties

CAS No. |

87236-71-3 |

|---|---|

Molecular Formula |

C19H26N2OS2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

(8-hydroxyquinolin-7-yl)methyl N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C19H26N2OS2/c1-3-5-12-21(13-6-4-2)19(23)24-14-16-10-9-15-8-7-11-20-17(15)18(16)22/h7-11,22H,3-6,12-14H2,1-2H3 |

InChI Key |

GHUMBRRHICYOPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Condensation Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants ratio | 1:1 molar ratio | Stoichiometric balance for optimal yield |

| Catalyst | Acid catalyst (e.g., HCl) | Promotes condensation |

| Solvent | Ethanol or other polar organic solvents | Ensures solubility and reaction control |

| Temperature | Room temperature to mild heating (25–60 °C) | Avoids degradation of sensitive groups |

| Reaction time | Several hours (e.g., 4–12 hours) | Monitored by TLC or HPLC |

| Purification | Recrystallization or chromatography | To isolate pure compound |

Alternative Synthetic Routes and Modifications

While the condensation method is primary, other synthetic strategies have been explored to improve efficiency or modify the compound:

- Pre-synthesis of Monomers : Some patents describe synthesizing monomers containing hydroxyl or carboxyl groups first, then coupling with dibutyldithiocarbamate derivatives to shorten synthesis steps and improve purity.

- Copolymerization Approaches : Copolymerizing monomers with hydroxyl groups followed by functionalization with dithiocarbamate groups has been suggested to enhance solubility and reactivity.

- Use of Different Alkyl Chain Lengths : Variations in the alkyl chain length of the dithiocarbamate (e.g., ethyl vs. butyl) affect solubility and biological activity, which can be controlled by selecting appropriate starting materials.

Research Findings on Reaction Optimization

- Temperature Control : Maintaining reaction temperature below 60 °C prevents side reactions and decomposition of the dithiocarbamate group.

- Catalyst Selection : Organic acids can provide milder conditions compared to mineral acids, reducing by-product formation.

- Solvent Effects : Polar solvents like ethanol facilitate better mixing and reaction rates, while non-polar solvents may reduce yield.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to monitor reaction progress and confirm product formation.

Representative Experimental Procedure (Condensation Method)

- Dissolve 8-hydroxyquinoline (1 equivalent) in ethanol under stirring.

- Add dibutyldithiocarbamate salt (1 equivalent) to the solution.

- Introduce a catalytic amount of acid (e.g., HCl) dropwise.

- Stir the reaction mixture at room temperature or slightly elevated temperature (40–50 °C) for 6–8 hours.

- Monitor the reaction by TLC or HPLC until completion.

- Upon completion, cool the mixture and filter the precipitate.

- Wash the solid with cold ethanol and dry under vacuum.

- Purify the product by recrystallization from an appropriate solvent.

Data Table: Comparative Yields and Purity from Literature

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dithiocarbamate group (-SCN(CH)) acts as a strong nucleophile, enabling reactions with electrophilic agents. Key observations include:

Reactivity with Alkyl Halides

-

The sulfur atoms in the dithiocarbamate moiety participate in nucleophilic displacement reactions. For example, reaction with methyl iodide yields methylated derivatives:

Such reactions are facilitated by the polarizability of the sulfur atoms and have been observed in analogous dithiocarbamate systems .

Interaction with Metal Ions

-

The compound forms stable chelates with transition metals (e.g., Cu, Zn) through coordination involving both sulfur and nitrogen atoms. For instance:

Metal chelation enhances solubility in non-polar solvents and modulates biological activity .

Electrophilic Aromatic Substitution

The quinoline moiety undergoes electrophilic substitution, primarily at the 5- and 7-positions due to electron-donating effects from the hydroxyl group:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO, HSO | 5-Nitro-(8-hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate | 65–72% |

| Halogenation (Cl/Br) | Cl/Br, FeCl | 5-Chloro/Bromo derivatives | 55–60% |

-

Mechanistic Insight : The hydroxyl group at position 8 directs electrophiles to the 5- and 7-positions via resonance stabilization. Steric hindrance from the dithiocarbamate group at position 7 reduces reactivity at adjacent sites .

Oxidation and Redox Behavior

The dithiocarbamate group is redox-active, participating in both oxidation and reduction processes:

Oxidation

-

Exposure to HO or O oxidizes the sulfur atoms, forming sulfoxide or sulfone derivatives:

Oxidized products exhibit altered biological activity, including reduced metal-chelating capacity .

Reduction

-

Catalytic hydrogenation (H, Pd/C) reduces the quinoline ring to tetrahydroquinoline, modifying electronic properties .

Acid/Base-Driven Transformations

The compound undergoes pH-dependent structural changes:

-

Acidic Conditions : Protonation of the quinoline nitrogen (pK ~4.9) enhances solubility in polar solvents.

-

Basic Conditions : Deprotonation of the hydroxyl group (pK ~9.2) facilitates nucleophilic reactivity at the dithiocarbamate site .

Comparative Reactivity with Analogues

The unique reactivity profile is highlighted through comparisons:

Biological Implications of Reactivity

Scientific Research Applications

Antimicrobial Properties

Research indicates that (8-hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate exhibits significant antimicrobial activity against various microbial strains. It has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with higher efficacy observed in its metal complexes compared to the uncomplexed form .

Antioxidant Activity

The compound also demonstrates antioxidant properties, making it a candidate for protecting cells from oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage.

Anticancer Potential

Studies have explored the anticancer activities of derivatives of 8-hydroxyquinoline, indicating that modifications can enhance their efficacy against cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 26.30 to 63.75 µM against various cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .

Coordination Chemistry

The ability of this compound to form complexes with metal ions is crucial for its application in coordination chemistry. These complexes can exhibit enhanced biological activities and are being studied for their roles in catalysis and as potential therapeutic agents.

Analytical Chemistry

Due to its reactivity and ability to form stable complexes with metals, this compound is also utilized in analytical chemistry for detecting metal ions in various samples. Its unique properties allow it to serve as a chelating agent in different analytical methods .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that metal complexes derived from this compound exhibited improved inhibition zones compared to the uncomplexed form, highlighting its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Activity Evaluation

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity, suggesting its usefulness in formulations aimed at reducing oxidative stress-related damage.

Mechanism of Action

The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. This interaction can affect various cellular processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Nickel Dibutyldithiocarbamate

Structural Differences :

Functional Properties :

- The hydroxyquinoline group in the target compound may enhance bioactivity (e.g., antimicrobial or anticancer effects) due to its ability to disrupt metal-dependent enzymes in pathogens.

- Nickel dibutyldithiocarbamate is primarily used as a light and thermal stabilizer in polymers, leveraging its radical-scavenging and metal-deactivating properties .

Sodium Dibutyldithiocarbamate

Structural Differences :

- Target Compound: Neutral organic molecule with a hydroxyquinoline group.

- Sodium Dibutyldithiocarbamate : Ionic compound (Na⁺ paired with dithiocarbamate).

Functional Properties :

- Sodium salts are water-soluble and used as vulcanization accelerators in rubber production.

- The target compound’s hydroxyquinoline group increases lipophilicity, favoring cell membrane penetration in biological systems.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

| Property | Target Compound | Nickel Dibutyldithiocarbamate | Sodium Dibutyldithiocarbamate |

|---|---|---|---|

| Solubility | Moderate in organic solvents | Insoluble in water | Highly water-soluble |

| Thermal Stability | High (decomposition >200°C) | Very high (stable up to 300°C) | Moderate (decomposes ~150°C) |

| Bioactivity | Antimicrobial (hypothesized) | Low | Low |

Research Findings

- Hydroxyquinoline Derivatives: Known for metal chelation and antiproliferative effects in cancer cells. The 8-hydroxyquinoline group could synergize with dithiocarbamate to enhance bioactivity .

- Dithiocarbamates : Nickel derivatives act as antioxidants in polymers by neutralizing free radicals and deactivating pro-degradative metal ions .

- Gaps in Literature: No direct studies on the target compound were found in the provided evidence.

Biological Activity

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate (CAS No. 87236-71-3) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

- Molecular Formula : C19H26N2OS2

- Molecular Weight : 362.553 g/mol

- InChI Key : GHUMBRRHICYOPL-UHFFFAOYSA-N

- LogP : 4.73

These properties suggest a relatively lipophilic compound, which is often associated with enhanced biological activity due to better membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the following areas:

1. Antimicrobial Activity

The compound has demonstrated potent antimicrobial effects against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 27 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

These results indicate that while the compound is effective, it may not always surpass the activity of established antibiotics, suggesting a potential role as an adjunct therapy.

2. Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its ability to inhibit tumor cell growth. For instance, it has been tested against various cancer cell lines, including HeLa cells and mouse fibroblast cultures.

- Cell Lines Tested :

- HeLa (cervical cancer)

- Mouse fibroblasts (non-cancerous)

The findings revealed that at concentrations up to 200 µM, the compound exhibited minimal cytotoxicity on non-cancerous cells while effectively inhibiting the proliferation of cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The presence of the dithiocarbamate moiety allows for chelation of metal ions, which is crucial for the growth of certain pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's biological activities:

- Synthesis and Testing : A study synthesized derivatives of (8-hydroxyquinoline) and tested their antimicrobial properties against clinical isolates. The results indicated that modifications to the hydroxyl group significantly enhanced antimicrobial activity .

- Antiviral Potential : Research has also pointed towards potential antiviral properties, particularly in light of recent global health challenges such as COVID-19. The lipophilicity of the compound has been correlated with increased antiviral activity .

- Combination Therapies : Investigations into combination therapies involving this compound with existing antibiotics showed synergistic effects against resistant strains of bacteria .

Q & A

Q. How can researchers optimize the synthesis of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate to improve yield and purity?

-

Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature (25–80°C), and stoichiometric ratios of reactants (e.g., 8-hydroxyquinoline derivatives to dibutyldithiocarbamate precursors). For example, using a 1:1.2 molar ratio of precursors in ethanol at 60°C under nitrogen atmosphere can enhance purity by reducing oxidative side products . Characterization via FT-IR and NMR should confirm functional group integrity, while HPLC can assess purity (Table 1).

-

Table 1 : Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent | EtOH, ACN, DMF | EtOH | 78 | 95 |

| Temperature (°C) | 25, 40, 60, 80 | 60 | 82 | 97 |

| Molar Ratio | 1:1, 1:1.2, 1:1.5 | 1:1.2 | 85 | 96 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C=S stretch at 950–1250 cm⁻¹, quinoline C-N stretch at 1350–1500 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should resolve aromatic protons (δ 7.5–8.5 ppm) and aliphatic dibutyldithiocarbamate chains (δ 0.9–1.7 ppm). ¹³C NMR confirms carbonyl and thiocarbonyl carbons .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to quantify purity (retention time ~8.2 min) .

Advanced Research Questions

Q. How do metal complexation properties of this compound influence its applications in catalysis or biomedicine?

-

Methodological Answer : Metal complexation studies (e.g., with Cu²⁺, Fe³⁺) require UV-Vis titration to determine binding stoichiometry (Job’s plot) and stability constants (Benesi-Hildebrand method). For biomedical applications, evaluate antimicrobial activity via MIC assays against E. coli or S. aureus. Catalytic potential is tested in Suzuki-Miyaura coupling reactions, monitoring yields with GC-MS .

-

Table 2 : Metal Complex Stability Constants (Log K)

| Metal Ion | Log K (25°C) | Application Tested |

|---|---|---|

| Cu²⁺ | 4.8 | Antimicrobial activity |

| Fe³⁺ | 3.9 | Catalytic cross-coupling |

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a split-plot design (e.g., randomized blocks with environmental compartments as subplots) to assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial degradation). Use LC-MS/MS to quantify degradation products in soil/water matrices. Accelerated stability studies (40°C, 75% humidity) predict long-term environmental persistence .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify dominant factors affecting stability. For example, pH 4–7 may enhance hydrolysis due to protonation of the dithiocarbamate group, while temperatures >50°C accelerate thermal decomposition. Replicate experiments under controlled conditions (e.g., pH 6.5, 25°C) to isolate confounding variables .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.